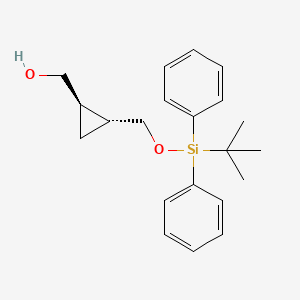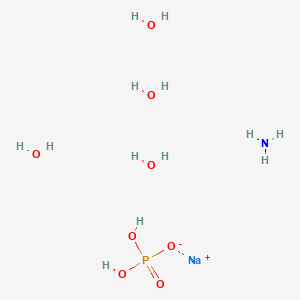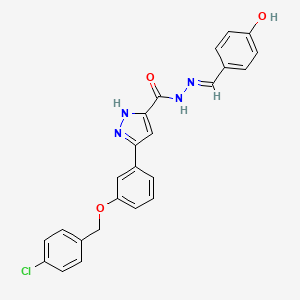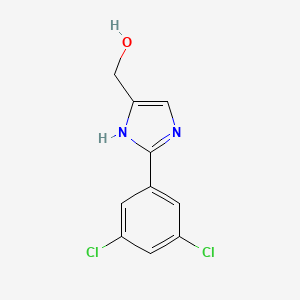
trans-(2-((Tert-butyldiphenylsilyloxy)methyl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-(2-((Tert-butyldiphenylsilyloxy)methyl)cyclopropyl)methanol: is a compound that features a cyclopropyl ring substituted with a tert-butyldiphenylsilyloxy group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-(2-((Tert-butyldiphenylsilyloxy)methyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole . The reaction proceeds through the formation of a silyl ether intermediate, which is then purified to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as KMnO₄ or CrO₃ can be used under acidic conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄ are commonly used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
Chemistry: The compound is used as a protecting group for alcohols in organic synthesis due to its stability under acidic conditions .
Biology and Medicine: In biological studies, the tert-butyl group can be used as a probe in NMR studies of macromolecular complexes .
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of complex organic molecules.
作用机制
The mechanism by which trans-(2-((Tert-butyldiphenylsilyloxy)methyl)cyclopropyl)methanol exerts its effects involves the formation of stable silyl ethers. The tert-butyldiphenylsilyl group provides steric protection, making the compound resistant to acidic hydrolysis and nucleophilic attack . This stability allows for selective reactions in the presence of other functional groups.
相似化合物的比较
- tert-Butyldimethylsilyl (TBDMS) ethers
- tert-Butyldiphenylsilyl (TBDPS) ethers
- Triisopropylsilyl (TIPS) ethers
Uniqueness: The tert-butyldiphenylsilyl group offers increased resistance to acidic hydrolysis compared to other silyl ethers such as TBDMS and TIPS . This makes it particularly valuable in synthetic applications where stability under harsh conditions is required.
属性
分子式 |
C21H28O2Si |
|---|---|
分子量 |
340.5 g/mol |
IUPAC 名称 |
[(1R,2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]methanol |
InChI |
InChI=1S/C21H28O2Si/c1-21(2,3)24(19-10-6-4-7-11-19,20-12-8-5-9-13-20)23-16-18-14-17(18)15-22/h4-13,17-18,22H,14-16H2,1-3H3/t17-,18-/m0/s1 |
InChI 键 |
UDQZGHRUSQGZFC-ROUUACIJSA-N |
手性 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3C[C@H]3CO |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC3CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2,3-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12043213.png)




![2-Ethoxy-4-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-A]azepin-2(5H)-ylidene)methyl]phenyl propionate](/img/structure/B12043230.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043236.png)
![3,6-Dimethyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12043240.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12043241.png)

![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12043259.png)

